

A Comparative Guide to the Characterization of 1,3,5-Triiodobenzene Derivatives

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Compound of Interest

Compound Name: 1,3,5-Triiodobenzene

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1,3,5-Triiodobenzene and its derivatives are a class of aromatic compounds that have garnered significant interest across various scientific disciplines. Their unique structural and electronic properties, primarily stemming from the three iodine atoms symmetrically positioned on the benzene ring, make them versatile building blocks in crystal engineering, materials science, and medicinal chemistry. The iodine atoms serve as powerful halogen bond donors, enabling the design of complex supramolecular assemblies. Furthermore, their susceptibility to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allows for the straightforward introduction of a wide array of functional groups, leading to materials with tailored electronic and photophysical properties. This guide provides a comparative overview of the characterization of **1,3,5-triiodobenzene** and a selection of its derivatives, offering valuable data and experimental insights for researchers in the field.

Physicochemical and Spectroscopic Properties

The introduction of different substituents onto the **1,3,5-triiodobenzene** core significantly influences its physicochemical and spectroscopic properties. The following table summarizes key data for the parent compound and some of its representative derivatives.

Compound Name	Structure	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
1,3,5-Triiodobenzene	I-C ₆ H ₃ -I ₂	C ₆ H ₃ I ₃	455.80	182-183	8.02 (s, 3H)	94.7, 145.2
1,3,5-Trifluoro-2,4,6-triiodobenzene	F ₃ -C ₆ -I ₃	C ₆ F ₃ I ₃	509.79	198-202	-	Not readily available
1,3,5-Trimethoxy-2,4,6-triiodobenzene	(MeO) ₃ -C ₆ -I ₃	C ₉ H ₉ I ₃ O ₃	545.87	Not available	Not available	Not available
2,4,6-Triiodo-1,3,5-benzenetri-carbaldehyde	(CHO) ₃ -C ₆ -I ₃	C ₉ H ₃ I ₃ O ₃	539.83	Not available	Not available	Not available
1,3,5-Triamino-2,4,6-triiodobenzene	(NH ₂) ₃ -C ₆ -I ₃	C ₆ H ₆ I ₃ N ₃	500.84	Not available	Not available	Not available

Comparative Analysis of Key Characteristics

Halogen Bonding

The iodine atoms on the **1,3,5-triiodobenzene** ring act as potent halogen bond donors due to the presence of a positive region of electrostatic potential, known as the σ-hole, on the

outermost portion of the iodine atom. The strength and directionality of these halogen bonds can be tuned by the introduction of substituents on the aromatic ring.

- Electron-withdrawing groups, such as fluorine in 1,3,5-trifluoro-2,4,6-triiodobenzene, enhance the positive character of the σ -hole, leading to stronger and more directional halogen bonds. This makes fluorinated derivatives particularly effective in the design of robust co-crystals and supramolecular assemblies. For instance, the co-crystal of 1,3,5-trifluoro-2,4,6-triiodobenzene with piperazine exhibits a moderately strong C—I \cdots N halogen bond with a distance of 2.820 Å, which is 80% of the sum of the van der Waals radii, and a highly linear angle of 178.0°.[1]
- Electron-donating groups, on the other hand, can decrease the halogen bond donor strength of the iodine atoms.

The ability to form multiple halogen bonds makes **1,3,5-triiodobenzene** derivatives excellent scaffolds for crystal engineering. They can be co-crystallized with a variety of halogen bond acceptors, including nitrogen-containing heterocycles and molecules with oxygen or sulfur atoms, to create predictable and stable multidimensional networks.[2]

Applications in Materials Science and Drug Development

The versatility of **1,3,5-triiodobenzene** derivatives has led to their exploration in several advanced applications:

- **Organic Electronics:** The rigid, planar core of **1,3,5-triiodobenzene** can be functionalized through cross-coupling reactions to create extended π -conjugated systems. These materials are promising candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells.[3][4] The performance of these devices is highly dependent on the nature of the substituents, which influence the material's electronic properties, solubility, and solid-state packing.
- **X-ray Contrast Agents:** The high iodine content of these compounds makes them potential candidates for X-ray contrast agents. For example, 1,3,5-trialkyl-2,4,6-triiodobenzene derivatives have been investigated for gastrointestinal imaging.[5] The alkyl chains improve the lipophilicity and formulation of these agents.

- Pharmaceutical Co-crystals: The predictable halogen bonding behavior of **1,3,5-triiodobenzene** derivatives is utilized in the design of pharmaceutical co-crystals to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability.[6]

Experimental Protocols

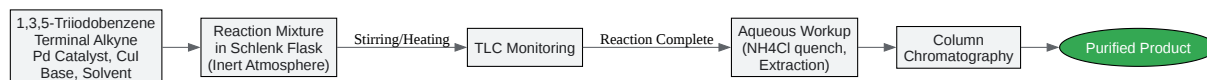
Synthesis of 1,3,5-Triiodobenzene Derivatives via Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the functionalization of **1,3,5-triiodobenzene**.

General Procedure:

- To a dried Schlenk flask under an inert atmosphere (e.g., argon), add **1,3,5-triiodobenzene** (1.0 eq.), the terminal alkyne (3.0-3.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%), and a copper(I) co-catalyst like CuI (10-20 mol%).
- Add a suitable solvent, typically a mixture of toluene and an amine base such as triethylamine or diisopropylamine (e.g., 3:1 v/v).[7]
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography on silica gel to obtain the desired functionalized **1,3,5-triiodobenzene** derivative.[8][9]

Experimental Workflow for Sonogashira Coupling



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Caption: A typical workflow for the Sonogashira cross-coupling reaction.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Due to the symmetry of many **1,3,5-triiodobenzene** derivatives, their ^1H NMR spectra can be relatively simple. The chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents.
- ^{13}C NMR: The signals for the carbon atoms directly bonded to iodine are typically found at low field (around 95 ppm for the parent compound) due to the heavy atom effect.
- Sample Preparation: For compounds containing heavy atoms like iodine, it is important to use a sufficient concentration and an adequate number of scans to obtain a good signal-to-noise ratio. The choice of solvent is also critical for solubility.^[10]

Mass Spectrometry (MS):

- Electron Ionization (EI): This technique is useful for determining the molecular weight and fragmentation pattern of volatile and thermally stable derivatives. The presence of three iodine atoms results in a characteristic isotopic pattern for the molecular ion peak.
- Electrospray Ionization (ESI): ESI is a softer ionization technique suitable for less volatile or more polar derivatives.^[11]

Infrared (IR) Spectroscopy:

- IR spectroscopy is a valuable tool for identifying the functional groups present in the derivatives. Characteristic stretching frequencies for C-I bonds, as well as for the introduced

functional groups (e.g., $C\equiv C$, $C=O$, $O-H$, $N-H$), can be observed.

X-ray Crystallography:

- Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of **1,3,5-triiodobenzene** derivatives and their co-crystals.[12] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding their halogen bonding behavior and crystal packing.

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